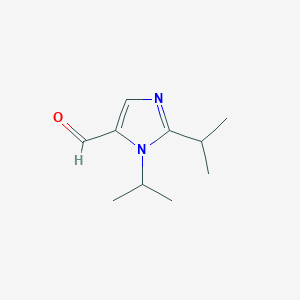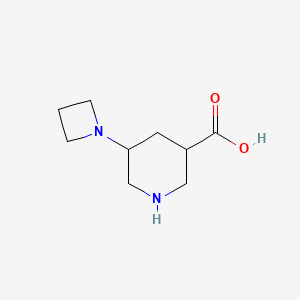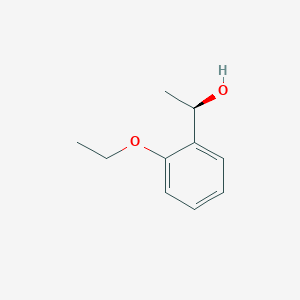
tert-Butyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate: is a heterocyclic organic compound. It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom. The tert-butyl group and the carboxylate group attached to the pyrrole ring make this compound particularly interesting for various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-methyl-1,4-pentadiene and tert-butyl acrylate.
Reaction Conditions: The reaction involves a cyclization process under acidic or basic conditions, often using catalysts to facilitate the formation of the pyrrole ring.
Purification: The product is usually purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods:
Scale-Up: Industrial production may involve continuous flow reactors to handle larger quantities of reactants.
Optimization: Reaction conditions are optimized for yield and purity, often involving automated systems for monitoring and control.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted pyrrole derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biological Probes: Used in the development of probes for studying biological systems.
Medicine:
Drug Development: Investigated for potential use in pharmaceuticals due to its unique structure.
Industry:
Material Science: Used in the development of new materials with specific properties.
作用機序
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Signal Transduction: It may interfere with signal transduction pathways, affecting cellular processes.
類似化合物との比較
- tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
- tert-Butyl 4,5-dihydro-1H-pyrrole-3-carboxylate
Uniqueness:
- Structural Differences: The presence of the 2-methyl group distinguishes it from other similar compounds.
- Reactivity: The unique structure influences its reactivity and the types of reactions it can undergo.
特性
分子式 |
C10H17NO2 |
|---|---|
分子量 |
183.25 g/mol |
IUPAC名 |
tert-butyl 5-methyl-2,3-dihydro-1H-pyrrole-4-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-7-8(5-6-11-7)9(12)13-10(2,3)4/h11H,5-6H2,1-4H3 |
InChIキー |
QZYZAYDMWHLJJT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(CCN1)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![10-Oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13191179.png)
![6-Oxa-8-azaspiro[4.5]decan-7-one](/img/structure/B13191191.png)









